molecular formula C18H18N2O4 B6395028 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% CAS No. 1262010-04-7

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%

Cat. No. B6395028
CAS RN: 1262010-04-7
M. Wt: 326.3 g/mol
InChI Key: JHKQOQNNKRKZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid (HIPA) is a type of organic compound with the molecular formula C14H18N2O3. It is a white, crystalline solid with a melting point of 89-92 °C. HIPA is a derivative of isonicotinic acid, which is an important intermediate in the synthesis of a variety of drugs and other compounds. HIPA has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a fluorescent dye for imaging. It has also been used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a fluorescent dye for imaging, and as an inhibitor of enzymes. It has also been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% acts as an inhibitor of enzymes, specifically those involved in the metabolism of drugs and other compounds. It binds to enzymes and blocks their activity, which prevents the breakdown of drugs and other compounds. This can be used to study the effects of drugs and other compounds on the body.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% has been used to study the biochemical and physiological effects of various compounds. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as anti-cancer effects. It has also been shown to have neuroprotective effects and to be neuroprotective against certain types of seizures.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize and purify. It is also non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% has a variety of potential future applications. It could be used in drug development, as an inhibitor of enzymes involved in drug metabolism. It could also be used in the development of new imaging techniques, as a fluorescent dye for imaging. Additionally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapeutic agents. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95% can be synthesized from isonicotinic acid by a variety of methods. The most commonly used method is the Fischer esterification reaction. This involves the reaction of isonicotinic acid with a piperidine-1-carbonyl compound in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a ester of isonicotinic acid and the piperidine-1-carbonyl compound, which is then purified by recrystallization.

properties

IUPAC Name

2-oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16-10-14(18(23)24)15(11-19-16)12-4-6-13(7-5-12)17(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQOQNNKRKZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688454
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-04-7
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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